molecular formula C21H24N2O2S B2617508 3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(3-phenylpropyl)urea CAS No. 2034569-80-5

3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(3-phenylpropyl)urea

Cat. No.: B2617508
CAS No.: 2034569-80-5
M. Wt: 368.5
InChI Key: ZBGOVXDWYYSZKS-UHFFFAOYSA-N
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Description

3-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-1-(3-phenylpropyl)urea is a complex organic compound that features a benzothiophene moiety, a hydroxypropyl group, and a phenylpropyl urea structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(3-phenylpropyl)urea typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic aldehydes in the presence of triisopropylchlorosilane . The hydroxypropyl group can be introduced via a reaction with epoxides under basic conditions. Finally, the phenylpropyl urea moiety is formed through a reaction with isocyanates.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions would be essential to ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-1-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The benzothiophene moiety can be reduced under specific conditions to form a dihydrobenzothiophene derivative.

    Substitution: The phenylpropyl urea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a dihydrobenzothiophene derivative.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

3-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-1-(3-phenylpropyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(3-phenylpropyl)urea involves its interaction with specific molecular targets. The benzothiophene moiety can interact with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds with active site residues. The phenylpropyl urea moiety can further stabilize these interactions through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-1-(3-phenylpropyl)urea is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the hydroxypropyl group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-21(25,19-14-17-11-5-6-12-18(17)26-19)15-23-20(24)22-13-7-10-16-8-3-2-4-9-16/h2-6,8-9,11-12,14,25H,7,10,13,15H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGOVXDWYYSZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCCCC1=CC=CC=C1)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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